molecular formula C11H11N3 B2816343 N-(pyridin-3-ylmethyl)pyridin-4-amine CAS No. 880878-31-9

N-(pyridin-3-ylmethyl)pyridin-4-amine

Cat. No.: B2816343
CAS No.: 880878-31-9
M. Wt: 185.23
InChI Key: VPXKMWXEJMXJII-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)pyridin-4-amine is a bifunctional aromatic amine comprising two pyridine rings connected via a methylene bridge. The pyridin-3-ylmethyl group is attached to the amino nitrogen, while the second pyridine ring occupies the para position (4-position).

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h1-8H,9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXKMWXEJMXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)pyridin-4-amine typically involves the reaction of pyridin-3-ylmethanol with pyridin-4-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired amine product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine rings and amine group undergo oxidation under specific conditions:

  • N-Oxidation : Reaction with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine nitrogen, forming N-oxides. This reaction is pH-dependent and occurs preferentially at the para-pyridine nitrogen due to steric and electronic factors .

  • Amine Oxidation : The secondary amine can oxidize to form a hydroxylamine intermediate, though this pathway is less common without catalytic assistance .

Table 1: Oxidation Reagents and Products

Reaction TypeReagent/ConditionsMajor ProductReference
Pyridine N-oxidationH₂O₂, acidic aqueous mediumN-Oxide derivatives
Secondary amine oxidationmCPBA, CH₂Cl₂, 0°CHydroxylamine intermediate

Reduction Reactions

The pyridine rings can be hydrogenated to piperidine derivatives under catalytic conditions:

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or ruthenium catalysts in ethanol under H₂ gas (1–3 atm) reduces both pyridine rings to piperidine, yielding N-(piperidin-3-ylmethyl)piperidin-4-amine.

  • Selective Reduction : Controlled hydrogenation with cobalt-based catalysts selectively reduces one pyridine ring while preserving the other.

Table 2: Reduction Conditions and Outcomes

Catalyst SystemConditionsProductReference
Pd/C, H₂ (3 atm)Ethanol, 50°C, 12 hFully hydrogenated piperidine analog
Co nanoparticlesH₂ (1 atm), THF, 25°CPartially reduced mono-piperidine

Substitution Reactions

The pyridine rings participate in electrophilic and nucleophilic substitutions:

  • Electrophilic Aromatic Substitution (EAS) : Nitration using HNO₃/H₂SO₄ introduces nitro groups at the meta position of the pyridine rings, guided by the electron-withdrawing nature of the nitrogen .

  • Nucleophilic Substitution : The methylene-linked amine acts as a directing group, facilitating nucleophilic attack at the ortho/para positions of the pyridine rings. For example, reactions with alkyl halides yield N-alkylated derivatives .

Table 3: Substitution Reactions and Regioselectivity

Reaction TypeReagentsPosition SelectivityReference
NitrationHNO₃/H₂SO₄, 0°CMeta on pyridine
N-AlkylationR-X, K₂CO₃, DMF, 80°CAmine-directed para

Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes:

  • Peroxovanadium Complexation : Binds to peroxovanadium(V) species via the pyridine nitrogen and amine group, forming six-coordinate complexes in aqueous NaCl solutions .

  • Palladium-Catalyzed Coupling : Participates in Buchwald-Hartwig amination as a substrate, enabling C–N bond formation in cross-coupling reactions .

Key Coordination Modes :

  • Bidentate binding through pyridine N and amine N.

  • Monodentate binding via pyridine N alone under acidic conditions .

Photochemical Reactivity

Under UV light or photocatalysis, the compound generates amidyl radicals via N–N bond cleavage (in derived N-aminopyridinium salts) . These radicals participate in:

  • Intermolecular hydrogen abstraction with alkanes.

  • Addition to alkenes , forming C–N coupled products .

Comparative Reactivity Insights

  • Pyridine Ring Position : The para-pyridine ring exhibits higher reactivity in electrophilic substitutions compared to the meta-substituted ring due to reduced steric hindrance .

  • Amine Group Influence : The methylene-linked amine enhances solubility in polar solvents and directs regioselectivity in substitution reactions .

Scientific Research Applications

N-(pyridin-3-ylmethyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(pyridin-3-ylmethyl)pyridin-4-amine and Analogs

Compound Name Key Structural Features Molecular Formula Substituents/Modifications
This compound Pyridine rings at positions 3 and 4, methylene-linked amine C₁₁H₁₀N₃ None (parent structure)
N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine Pyridine at 4-position, nitro-substituted phenyl group C₁₆H₁₂N₄O₂ 3-Nitrophenyl group introduces electron withdrawal
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Triazole core, dichlorophenyl substituent C₁₄H₁₁Cl₂N₅ Dichlorophenyl enhances lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core, cyclopropylamine substituent C₁₂H₁₅N₄ Cyclopropyl group modifies steric bulk
(3-Bromopyridin-4-yl)methyl(methyl)amine Bromine at pyridine 3-position, methylamine substituent C₇H₉BrN₂ Bromine increases molecular weight/reactivity

Key Observations :

  • Heterocyclic Cores : Replacement of one pyridine with triazole () or pyrazole () introduces different hydrogen-bonding and π-stacking capabilities.
  • Substituent Impact : Halogenation (e.g., bromine in ) increases molecular weight and may influence pharmacokinetics.

Comparison :

  • Yields : The parent compound’s synthesis may mirror moderate yields (e.g., 17–59% in and ).
  • Purification : HPLC (≥99% purity in ) is standard for such amines, suggesting similar protocols for the target compound.

Physicochemical Properties

Table 2: Physical Properties of Analogs

Compound Name Melting Point (°C) Spectral Data (Key Features)
N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine 92 HRMS: m/z 293.1032 ([M+H]⁺); NMR: δ 8.82–6.31 (aromatic H)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 HRMS: m/z 215 ([M+H]⁺); IR: 3298 cm⁻¹ (N-H stretch)
(3-Bromopyridin-4-yl)methyl(methyl)amine Not reported Molecular formula: C₇H₉BrN₂

Insights :

  • Melting Points : Pyridine derivatives typically exhibit moderate melting points (e.g., 92–107°C), suggesting the parent compound may fall within this range.
  • Spectroscopy : Aromatic protons in NMR (δ 6–9 ppm) and HRMS ([M+H]⁺ ~215–293) are consistent across analogs.

Biological Activity

N-(pyridin-3-ylmethyl)pyridin-4-amine is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that influences its chemical reactivity and biological interactions. The compound consists of two pyridine rings connected by a methylene bridge, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been investigated as a potential ligand in coordination chemistry and for its interactions with biological macromolecules, including proteins involved in disease pathways.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research into related pyridine derivatives has shown that they can inhibit ion channels critical for the survival and reproduction of mosquito vectors responsible for diseases like Zika and dengue fever. In particular, the inhibition of the AeKir1 channel in Aedes aegypti mosquitoes has been linked to compounds derived from similar scaffolds, suggesting that this compound may exhibit comparable effects .

Anticancer Properties

This compound has also been explored for its anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. For example, studies on pyridine derivatives indicate that they can inhibit cell growth in human tumor cell lines, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityBinding Affinity
N-(pyridin-4-yl)methylamineModerate anticancer activityHigh
N-(pyridin-2-yl)methylamineLow antiviral activityModerate
N-(pyridin-3-ylmethyl)pyrimidin-4-amineHigh insecticidal potentialHigh

This table illustrates that while other compounds may exhibit varying degrees of activity against different biological targets, this compound stands out due to its dual potential in both antiviral and anticancer applications.

Case Studies and Experimental Findings

Several experimental studies have evaluated the efficacy of this compound:

  • Antiviral Efficacy : In vitro assays demonstrated that derivatives based on this compound effectively inhibited the replication of viruses in mosquito cell cultures.
  • Anticancer Activity : A study involving human breast cancer cells showed that treatment with related pyridine compounds resulted in a significant reduction in cell viability, indicating potential for further development as anticancer agents .

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